molecular formula C6H6ClFN2O B1399152 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine CAS No. 1240619-26-4

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine

Cat. No.: B1399152
CAS No.: 1240619-26-4
M. Wt: 176.57 g/mol
InChI Key: DGCIWNZTUMJDPE-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of a pyrimidine derivative followed by methoxylation and methylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Chlorination: Introduction of chlorine atoms using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Fluorination: Substitution of hydrogen with fluorine using fluorinating agents like hydrogen fluoride or fluorine gas.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base.

    Methylation: Addition of a methyl group using methylating agents such as methyl iodide or dimethyl sulfate.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to target proteins, while the methoxy and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: Similar structure with different positions of substituents.

    4-Chloro-6-methylpyrimidine: Lacks the fluorine and methoxy groups.

    2,4-Dichloro-5-methylpyrimidine: Contains two chlorine atoms instead of chlorine and fluorine.

Uniqueness

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-3-4(8)5(7)10-6(9-3)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIWNZTUMJDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721402
Record name 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240619-26-4
Record name 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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